molecular formula C22H21FN4O B7719992 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide

Cat. No. B7719992
M. Wt: 376.4 g/mol
InChI Key: MANDGWHZVAXBIN-UHFFFAOYSA-N
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Description

“N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide” is a chemical compound that belongs to the class of pyrazoloquinolines . The IR spectrum shows peaks at 1577, 1596 cm-1 (C=N), 2968, 3095, 3258 (N–H). The 1H NMR spectrum shows peaks at 2.31 (3H, s, CH3); 3.72 (3H, s, OCH3), 4.96 (1H, s, 4-CH); 7.24–7.94 (13H, m, H Ar); 13.92 (1H, s, NH) .


Synthesis Analysis

The synthesis of pyrazoloquinolines involves several steps. The corresponding acids undergo condensation and hydrolysis, followed by cyclization to yield pyrazoloquinolines . The final compound is obtained through substitution under a tetrahydrofuran solvent medium .


Molecular Structure Analysis

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The use of this class of compounds as potential fluorescent sensors and biologically active compounds has been shown .


Physical And Chemical Properties Analysis

The IR spectrum shows peaks at 1577, 1596 cm-1 (C=N), 2968, 3095, 3258 (N–H). The 1H NMR spectrum shows peaks at 2.31 (3H, s, CH3); 3.72 (3H, s, OCH3), 4.96 (1H, s, 4-CH); 7.24–7.94 (13H, m, H Ar); 13.92 (1H, s, NH) .

properties

IUPAC Name

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O/c1-3-4-11-27-21-18(13-16-12-14(2)5-10-19(16)24-21)20(26-27)25-22(28)15-6-8-17(23)9-7-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANDGWHZVAXBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide

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